molecular formula C17H18F2N4O3S B2388704 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorobenzyl)urea CAS No. 2034454-67-4

1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorobenzyl)urea

Cat. No.: B2388704
CAS No.: 2034454-67-4
M. Wt: 396.41
InChI Key: RIOZHVDZUMZYDL-UHFFFAOYSA-N
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Description

1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorobenzyl)urea is a useful research compound. Its molecular formula is C17H18F2N4O3S and its molecular weight is 396.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Scientific research has extensively explored the synthesis and characterization of compounds related to 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorobenzyl)urea. For instance, studies have focused on synthesizing and characterizing ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives through spectroscopic methods such as 1H NMR, 13C NMR, FT-IR, and UV–Vis, alongside single crystal X-ray diffraction (SC-XRD) techniques. These studies aim to understand the compounds' optimized geometry, nonlinear optical (NLO) properties, and frontier molecular orbitals (FMOs), indicating their significance in technology applications due to their sizable NLO character compared to urea molecules (Haroon et al., 2019).

Biological Activities

Research has also been conducted on the antifungal and antimicrobial activities of similar compounds. A particular study synthesized and investigated the structure-activity relationship and antifungal activity based on density functional theory calculation (DFT) and found that the compound exhibits good antifungal activity (Zhai et al., 2016). Another study focused on synthesizing benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings to screen for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. The findings indicated notable DPPH scavenging activity and effectiveness against Gram-positive and Gram-negative bacteria (Menteşe et al., 2015).

Photodegradation Studies

Another research avenue includes the photodegradation of thiadiazole-urea herbicides, where studies focused on the characterization of photoproducts through spectral and synthetic methods. These studies provide insights into the compounds' stability and potential environmental impact (Moorman et al., 1985).

Advanced Materials and Chemical Applications

Further studies have delved into the synthesis of novel urea derivatives containing the thiadiazole moiety using microwave-assisted condensation reactions, highlighting the method's advantages in terms of yield, simplicity, and environmental friendliness (Zhai et al., 2015). This research underscores the potential of such compounds in developing advanced materials and chemical processes.

Properties

IUPAC Name

1-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O3S/c1-22-15-7-6-14(19)10-16(15)23(27(22,25)26)9-8-20-17(24)21-11-12-2-4-13(18)5-3-12/h2-7,10H,8-9,11H2,1H3,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOZHVDZUMZYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)NCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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